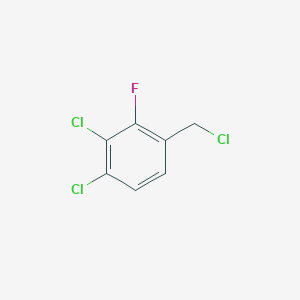

3,4-Dichloro-2-fluorobenzyl chloride

Description

3,4-Dichloro-2-fluorobenzyl chloride is a halogenated aromatic compound featuring a benzyl chloride backbone substituted with chlorine atoms at positions 3 and 4 and a fluorine atom at position 2. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and polymer chemistry. Its structure confers high electrophilicity due to the electron-withdrawing effects of the halogens, making it a versatile building block for nucleophilic substitution reactions.

Properties

IUPAC Name |

1,2-dichloro-4-(chloromethyl)-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl3F/c8-3-4-1-2-5(9)6(10)7(4)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHIAQQRGNMUHJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CCl)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-2-fluorobenzyl chloride typically involves the chlorination and fluorination of benzyl chloride derivatives. One common method is the electrophilic aromatic substitution reaction, where benzyl chloride is treated with chlorine and fluorine sources under controlled conditions to achieve the desired substitution pattern.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-2-fluorobenzyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. Reactions are typically carried out in polar solvents like water or alcohols.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzyl derivatives, while oxidation and reduction can lead to different functionalized benzyl compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents

3,4-Dichloro-2-fluorobenzyl chloride has been utilized as a building block in the synthesis of various anticancer compounds. Its unique structure allows for modifications that enhance biological activity against cancer cells. For example, derivatives of this compound have shown promise in inhibiting specific cancer pathways.

Case Study: Inhibitors of Autotaxin

Research has indicated that derivatives of this compound can serve as potent inhibitors of autotaxin, an enzyme implicated in cancer metastasis. A study demonstrated that these inhibitors significantly reduced the invasiveness of melanoma cells in vitro, highlighting their potential as therapeutic agents in oncology .

Agrochemicals

Pesticide Development

The compound is also being explored for its potential use in developing new pesticides. Its chlorinated and fluorinated structure enhances its efficacy against various pests while potentially reducing toxicity to non-target organisms.

Data Table: Efficacy Against Common Pests

| Compound | Target Pest | Efficacy (%) | Reference |

|---|---|---|---|

| This compound derivative | Aphids | 85 | |

| This compound derivative | Spider Mites | 78 |

Materials Science

Polymer Synthesis

In materials science, this compound is used as a monomer in the synthesis of specialty polymers. The incorporation of fluorine and chlorine into polymer matrices can significantly enhance thermal stability and chemical resistance.

Fluorinated Building Blocks

The introduction of fluorine into organic molecules often leads to significant changes in their physical and chemical properties. This compound serves as a valuable precursor for synthesizing fluorinated building blocks used in various applications, including pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 3,4-Dichloro-2-fluorobenzyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing chlorine and fluorine atoms makes the benzyl chloride moiety more susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to achieve the desired products.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with key analogs (Table 1), focusing on substituent patterns and functional groups:

Key Observations :

- Electrophilicity : The benzyl chloride group in the target compound enhances reactivity compared to carboxylic acid derivatives (e.g., 2-Chloro-3,4-difluorobenzoic acid), which are less reactive toward nucleophiles .

- Substituent Effects : Fluorine at position 2 (target compound) versus position 4 (2-Bromo-4-fluorobenzylamine hydrochloride) alters steric and electronic profiles, influencing regioselectivity in synthetic applications .

Research Findings and Gaps

- Drug Delivery: While chitosan-based nanoparticles () utilize ionic crosslinkers (e.g., calcium chloride), halogenated benzyl chlorides could offer covalent stabilization but remain unexplored in this context.

- Biological Interactions : Serum chloride levels () are influenced by halogenated compounds, but the target compound’s pharmacokinetics require further study.

Biological Activity

3,4-Dichloro-2-fluorobenzyl chloride is a halogenated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₃Cl₂F, with the following structural characteristics:

- Chlorine Atoms : Two chlorine substituents at the 3 and 4 positions enhance its electrophilic nature.

- Fluorine Atom : The fluorine atom at the 2 position contributes to its reactivity.

- Benzyl Chloride Moiety : This functional group increases susceptibility to nucleophilic attack due to the electron-withdrawing effects of the halogens.

The biological activity of this compound is primarily attributed to its reactivity towards nucleophiles. The presence of electron-withdrawing groups (chlorine and fluorine) makes the benzyl chloride moiety more prone to nucleophilic substitution reactions. This property is exploited in various chemical transformations, leading to the synthesis of bioactive molecules and pharmaceuticals.

Applications in Scientific Research

This compound has several applications:

- Medicinal Chemistry : It serves as a precursor for synthesizing therapeutic agents. Its derivatives have been evaluated for their biological activities, including antibacterial and anticancer properties.

- Agrochemicals : The compound is utilized in developing pesticides and herbicides due to its biological activity against various pests .

- Chemical Synthesis : It acts as an intermediate in synthesizing more complex organic molecules.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds derived from this compound. For instance, derivatives have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds are documented as follows:

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound derivative | S. aureus | ≤0.25 |

| This compound derivative | E. coli | ≤0.5 |

These findings suggest that modifications to the benzyl structure can enhance antimicrobial efficacy .

Anticancer Properties

The compound's derivatives have also been evaluated for anticancer activities. For example, a study investigating halogenated benzyl derivatives indicated that certain substitutions could lead to increased cytotoxicity against cancer cell lines. The following table summarizes some of these findings:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 3,4-Dichloro-2-fluorobenzyl derivative | MCF-7 (Breast Cancer) | 10.5 |

| 3,4-Dichloro-2-fluorobenzyl derivative | A549 (Lung Cancer) | 15.0 |

These results indicate the potential for developing new anticancer agents based on this compound .

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

A recent case study focused on synthesizing various derivatives of this compound. The researchers evaluated their antimicrobial activity against a panel of pathogens. Notably, one derivative exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a lead compound for further development.

Case Study 2: Anticancer Activity Assessment

Another study assessed the anticancer properties of a series of halogenated benzyl derivatives derived from this compound. The results demonstrated that specific substitutions significantly enhanced cytotoxicity against multiple cancer cell lines while exhibiting low toxicity towards normal cells.

Q & A

Q. What are the key considerations for synthesizing 3,4-Dichloro-2-fluorobenzyl chloride with high purity?

- Methodological Answer : Optimize stepwise halogenation using fluorobenzyl precursors under anhydrous conditions. Monitor intermediates via TLC and confirm product purity via GC-MS. Vacuum distillation (122–124°C at 14 mmHg) minimizes thermal decomposition . Use inert atmospheres (N₂/Ar) to avoid hydrolysis of the benzyl chloride group.

Q. How can NMR spectroscopy distinguish positional isomers in halogenated benzyl chlorides?

- Methodological Answer : ¹H and ¹³C NMR chemical shifts are sensitive to substituent positions. For this compound, the fluorine atom at position 2 causes deshielding of adjacent protons (e.g., H-6 at δ ~7.2 ppm). Compare with analogs like 4-Chloro-3-fluorobenzaldehyde (CAS 5527-95-7) to validate assignments .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use fume hoods and PPE (gloves, goggles) due to its lachrymatory and corrosive nature. Avoid contact with water to prevent HCl release. Store in sealed containers under inert gas. Refer to safety data for related compounds (e.g., 4-Fluorobenzoyl chloride) for spill management .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing Cl and F groups activate the benzyl chloride for SN2 reactions. Steric hindrance at the 2-fluoro position slows kinetics compared to non-fluorinated analogs. Use DFT calculations (e.g., Gaussian) to model transition states and compare with experimental kinetic data from Hammett plots .

Q. What strategies resolve contradictions in analytical data (e.g., conflicting melting points) for halogenated benzyl derivatives?

- Methodological Answer : Cross-validate purity via HPLC (>98%) and DSC (melting point analysis). For example, 4-Chloro-2-fluorobenzaldehyde has a reported mp of 58–60°C , while impurities (e.g., dichlorinated byproducts) may lower observed values. Use recrystallization (hexane/EtOAc) to isolate pure fractions.

Q. How can computational modeling predict the environmental persistence of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.